1-[(3-Methylphenoxy)acetyl]piperazine
Description
Contextualization of Piperazine (B1678402) Derivatives in Chemical Biology and Medicinal Chemistry
Piperazine and its derivatives are a vital class of heterocyclic compounds that feature prominently in modern drug discovery. nih.gov The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This unique structure imparts a range of favorable properties, making it a privileged scaffold in medicinal chemistry. nih.govorientjchem.org
The two nitrogen atoms in the piperazine ring allow for structural modifications, enabling chemists to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and binding affinity to biological targets. nih.gov These modifications can significantly influence the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. orientjchem.org
The versatility of the piperazine scaffold has led to its incorporation into a vast array of therapeutic agents across numerous categories. Piperazine-containing drugs have demonstrated a wide spectrum of pharmacological activities, highlighting their ability to interact with diverse biological targets. nih.govresearchgate.netmdpi.com
Table 1: Selected Therapeutic Applications of Piperazine Derivatives
| Therapeutic Area | Examples of Activities |
|---|---|
| Central Nervous System | Antipsychotic, Antidepressant, Anxiolytic, Anticonvulsant nih.govmdpi.com |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial, Anthelmintic mdpi.commdpi.comsemanticscholar.org |
| Oncology | Anticancer, Antiproliferative nih.govmdpi.com |
| Cardiovascular System | Antihypertensive, Anti-anginal nih.govmdpi.com |
| Other | Anti-inflammatory, Antihistaminic, Analgesic mdpi.commdpi.com |
This broad utility establishes piperazine as a biologically crucial scaffold, continually prompting researchers to explore new derivatives in the quest for novel and more effective therapeutic agents. mdpi.com
Rationale for Dedicated Academic Inquiry into 1-[(3-Methylphenoxy)acetyl]piperazine
While specific research on this compound is not extensively documented in mainstream literature, the rationale for its academic investigation can be logically deduced from the known properties of its constituent parts. The compound represents a deliberate molecular hybridization, combining the piperazine core with a phenoxyacetyl moiety substituted with a methyl group.
The phenoxyacetyl group is another pharmacologically relevant structure. Phenoxyacetic acid and its derivatives are known to exhibit a wide range of biological effects. nih.govresearchgate.net The decision to attach this specific group to the piperazine ring is likely driven by the goal of creating a new chemical entity with a unique or enhanced activity profile, potentially leveraging the therapeutic actions of both parent structures.
The key components and their potential contributions are:
Piperazine Core : Provides a proven scaffold with favorable pharmacokinetic properties and broad biological activity. It serves as a versatile anchor for introducing other functional groups. nih.govorientjchem.org
(3-Methylphenoxy)acetyl Moiety : This component can be broken down further:
Phenoxyacetic Acid Scaffold : This structure is associated with a diverse array of therapeutic activities. orientjchem.orgresearchgate.net Its inclusion could direct the new molecule towards specific biological targets.
meta-Cresol (3-methylphenol) Group : The methyl group at the meta-position of the phenol (B47542) ring can influence the molecule's electronic properties and steric profile, potentially enhancing binding affinity to a target receptor or enzyme. wikipedia.org m-Cresol itself is a well-known chemical intermediate used in the synthesis of pharmaceuticals and other chemicals. wikipedia.org
Table 2: Reported Biological Activities of Phenoxyacetyl Derivatives
| Biological Activity |
|---|
| Anti-inflammatory nih.govmdpi.com |
| Analgesic mdpi.com |
| Antimicrobial researchgate.net |
| Anticonvulsant nih.govnih.gov |
| Antioxidant orientjchem.org |
| Antiviral nih.govorientjchem.org |
| Anticancer nih.gov |
The academic inquiry into this compound would therefore be driven by the hypothesis that this specific combination could yield a novel compound with synergistic or unique pharmacological properties, such as enhanced anti-inflammatory, analgesic, or antimicrobial activity. nih.govorientjchem.orgmdpi.com
Current Research Trajectories and Knowledge Gaps Pertaining to this compound
The primary characteristic of the current research landscape for this compound is the significant knowledge gap. There is a notable absence of dedicated studies on this specific molecule in peer-reviewed scientific literature. Consequently, its synthesis, characterization, and biological activity profile remain largely unexplored.
Identified Knowledge Gaps:
Synthesis and Characterization : While synthetic routes can be proposed based on standard organic chemistry principles, optimized synthesis protocols and detailed characterization data (e.g., NMR, Mass Spectrometry, X-ray crystallography) for this specific compound are not readily available.
Pharmacological Profile : The full spectrum of its biological activity is unknown. In vitro and in vivo studies to screen for potential therapeutic effects have not been published.
Mechanism of Action : Without an established biological activity, the molecular mechanism by which this compound might exert an effect is entirely speculative.
Structure-Activity Relationship (SAR) : No SAR studies have been conducted to understand how modifications to its structure would impact its biological activity. nih.gov
Potential Research Trajectories:
Given the pharmacological potential suggested by its structure, several research trajectories could be pursued:
Chemical Synthesis and Structural Elucidation : The first step would be the development and optimization of a synthetic route to produce the compound with high purity, followed by comprehensive structural characterization.
Broad-Spectrum Biological Screening : The compound could be screened against a wide panel of biological targets to identify potential therapeutic applications. Based on its parent moieties, initial screening could focus on:
Anti-inflammatory and analgesic assays. mdpi.com
Antimicrobial and antifungal activity tests. researchgate.netsemanticscholar.org
Central nervous system activity, including anticonvulsant and antidepressant models. nih.govmdpi.com
Antiproliferative assays against various cancer cell lines. nih.gov
Computational Studies : Molecular docking and other computational methods could be employed to predict potential biological targets and guide experimental screening efforts.
SAR Studies : Once a primary biological activity is identified, a series of analogues could be synthesized to establish a structure-activity relationship, optimizing the compound for potency and selectivity. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-3-2-4-12(9-11)17-10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFSNWBNLMGIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364147 | |
| Record name | 1-[(3-Methylphenoxy)acetyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143999-87-5 | |
| Record name | 2-(3-Methylphenoxy)-1-(1-piperazinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143999-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methylphenoxy)acetyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 3 Methylphenoxy Acetyl Piperazine
Established Synthetic Pathways for 1-[(3-Methylphenoxy)acetyl]piperazine Synthesis
The most logical and established synthetic route to this compound involves a two-step sequence. First is the synthesis of the key intermediate, (3-methylphenoxy)acetic acid, followed by its coupling with piperazine (B1678402).
The initial step typically involves the Williamson ether synthesis, a reliable and widely used method for forming ethers. In this reaction, 3-methylphenol (m-cresol) is deprotonated by a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide then undergoes a nucleophilic substitution reaction with a haloacetic acid derivative, most commonly chloroacetic acid or its sodium salt.
Once (3-methylphenoxy)acetic acid is obtained, the subsequent step is the formation of an amide bond with piperazine. Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions and requires high temperatures, which can lead to side reactions. Therefore, the carboxylic acid is typically "activated" to increase its reactivity towards the amine.
A common method for this activation is the conversion of the carboxylic acid to an acyl chloride. (3-Methylphenoxy)acetic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce (3-methylphenoxy)acetyl chloride. This acyl chloride is a highly reactive electrophile that readily reacts with the nucleophilic nitrogen of piperazine to form the desired amide product, this compound. Due to the presence of two secondary amine groups in piperazine, careful control of the stoichiometry is necessary to favor mono-acylation and minimize the formation of the di-acylated byproduct. The use of a large excess of piperazine can help to achieve this selectivity.
Alternatively, various coupling reagents can be employed to facilitate the direct amide bond formation between (3-methylphenoxy)acetic acid and piperazine without the need to isolate the acyl chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction with the amine.
Key Reaction Mechanisms and Optimal Reagent Selection
The synthesis of this compound is underpinned by two primary reaction mechanisms: nucleophilic substitution for the formation of the ether linkage and nucleophilic acyl substitution for the amide bond formation.
Williamson Ether Synthesis: The reaction begins with the deprotonation of 3-methylphenol by a base, typically a strong base like sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to generate the 3-methylphenoxide anion. This anion is a potent nucleophile. The subsequent step is an Sₙ2 reaction where the phenoxide attacks the electrophilic carbon of sodium chloroacetate, displacing the chloride leaving group. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, can enhance the rate of this Sₙ2 reaction.
Amide Bond Formation:
Via Acyl Chloride: The conversion of (3-methylphenoxy)acetic acid to its acyl chloride with thionyl chloride involves the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The subsequent reaction with piperazine is a classic nucleophilic acyl substitution. A lone pair of electrons on one of the piperazine nitrogen atoms attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the protonated amide. A base, which can be an excess of piperazine itself or an added non-nucleophilic base like triethylamine, is required to neutralize the liberated hydrogen chloride.
Via Coupling Reagents: When using a coupling reagent like DCC, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. The piperazine then attacks the carbonyl group of this activated intermediate, leading to the formation of the amide and dicyclohexylurea as a byproduct. The choice of coupling reagent can be critical for achieving high yields and minimizing side reactions.
Optimal reagent selection is crucial for the success of the synthesis. For the Williamson ether synthesis, sodium hydroxide is a cost-effective and efficient base. For the conversion to the acyl chloride, thionyl chloride is a common and effective choice. In the final amidation step, if proceeding via the acyl chloride, using a significant excess of piperazine can serve as both the reactant and the acid scavenger, driving the reaction towards the mono-acylated product. If using a coupling agent, the choice will depend on factors like the scale of the reaction and the desired purity of the final product.
Yield Optimization and Reaction Efficiency in this compound Synthesis
Optimizing the yield and efficiency of the synthesis of this compound involves careful consideration of reaction conditions for each step.
For the initial Williamson ether synthesis of (3-methylphenoxy)acetic acid, factors such as the choice of base, solvent, and temperature play a significant role. The use of a strong base ensures complete deprotonation of the phenol (B47542). The reaction temperature can be moderately elevated to increase the reaction rate, although excessively high temperatures should be avoided to prevent potential side reactions.
In the subsequent amide formation step, several strategies can be employed to maximize the yield of the desired mono-acylated product. When using the acyl chloride route, controlling the stoichiometry is paramount. A large excess of piperazine (typically 2-4 equivalents or more) is often used to statistically favor the reaction of one molecule of the acyl chloride with one molecule of piperazine. The reaction is also typically carried out at low temperatures (e.g., 0 °C) to control the reactivity and minimize the formation of the di-substituted byproduct.
The use of modern coupling reagents can also enhance reaction efficiency. These reagents often allow the reaction to proceed under milder conditions and can lead to higher yields with easier purification. The selection of the appropriate solvent is also important; aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used for amide coupling reactions.
Post-reaction work-up and purification are also critical for obtaining a high yield of pure product. This can involve extraction to remove unreacted starting materials and byproducts, followed by crystallization or chromatography to isolate the final compound.
| Step | Reagents | Solvent | Temperature | Key Optimization Parameters |
| Ether Synthesis | 3-Methylphenol, Sodium Chloroacetate, NaOH | Water or polar aprotic solvent | Room to elevated temp. | Stoichiometry of base, reaction time |
| Acyl Chloride Formation | (3-Methylphenoxy)acetic acid, Thionyl Chloride | Neat or inert solvent (e.g., DCM) | Reflux | Removal of gaseous byproducts |
| Amide Formation | (3-Methylphenoxy)acetyl chloride, Piperazine | Aprotic solvent (e.g., DCM) | 0 °C to room temp. | Excess piperazine, slow addition of acyl chloride |
| Amide Coupling | (3-Methylphenoxy)acetic acid, Piperazine, Coupling Agent (e.g., DCC, PyBOP) | Aprotic solvent (e.g., DMF, DCM) | Room temp. | Choice of coupling agent, stoichiometry |
Precursor Chemistry and Scaffold Modification Strategies for Piperazine-Containing Compounds
The versatility of the this compound structure allows for a wide range of modifications, either at the phenoxyacetyl moiety or the piperazine core. This adaptability is a key reason for the prevalence of such scaffolds in various fields of chemical research.
Synthetic Routes to Substituted Phenoxyacetyl Moieties
The synthesis of the (3-methylphenoxy)acetyl moiety is a prime example of how variations can be introduced into the final molecule. The Williamson ether synthesis provides a straightforward method to couple a variety of substituted phenols with haloacetic acid derivatives. By starting with different substituted phenols, a diverse library of phenoxyacetic acids can be generated.
For instance, phenols with electron-donating or electron-withdrawing groups at different positions on the aromatic ring can be used to modulate the electronic properties of the final compound. The general reaction is as follows:
Ar-OH + ClCH₂COOH + Base → Ar-O-CH₂COOH + Base·HCl + H₂O
Where "Ar" can represent a wide range of substituted aryl groups. The reaction conditions are generally mild and tolerant of many functional groups, making this a highly versatile method for creating a diverse range of precursors.
| Substituted Phenol | Resulting Phenoxyacetic Acid |
| 4-Chlorophenol | (4-Chlorophenoxy)acetic acid |
| 2-Methoxyphenol | (2-Methoxyphenoxy)acetic acid |
| 3,5-Dimethylphenol | (3,5-Dimethylphenoxy)acetic acid |
Functionalization Approaches for the Piperazine Core
The piperazine ring itself offers numerous opportunities for functionalization, primarily at the nitrogen atoms. While in the synthesis of this compound, one nitrogen is acylated, the other remains a secondary amine and is available for further modification.
Common functionalization strategies for the piperazine core include:
N-Alkylation: The remaining N-H bond can be alkylated using various alkyl halides or through reductive amination. This allows for the introduction of a wide range of alkyl and substituted alkyl groups.
N-Arylation: The piperazine nitrogen can also be arylated, typically through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This allows for the attachment of various aryl and heteroaryl moieties.
Formation of Ureas and Carbamates: The secondary amine can react with isocyanates to form ureas or with chloroformates to form carbamates, introducing further diversity to the molecular structure.
These functionalization approaches allow for the fine-tuning of the physicochemical properties of the final molecule, such as its solubility, lipophilicity, and basicity. The ability to readily modify both the phenoxyacetyl portion and the piperazine ring makes this class of compounds a valuable scaffold for chemical exploration.
Molecular and Structural Investigations of 1 3 Methylphenoxy Acetyl Piperazine
Conformational Analysis and Preferred Geometries of 1-[(3-Methylphenoxy)acetyl]piperazine
Computational Modeling of Conformational Landscapes
Computational modeling, employing methods such as Density Functional Theory (DFT) and various force fields, is a standard approach to explore the potential energy surface of molecules like this compound. For the parent piperazine (B1678402) ring, the chair conformation is well-established as the most stable geometry, significantly lower in energy than the boat and twist-boat conformations.
The introduction of the large 1-(3-methylphenoxy)acetyl substituent at one of the nitrogen atoms is expected to have a profound impact on the conformational equilibrium. The acetyl linker provides additional rotational freedom, while the substituted phenoxy group introduces steric bulk. Computational studies on analogous N-substituted piperazines have shown that the substituent can adopt either an axial or an equatorial position relative to the piperazine ring.
In the case of this compound, the equatorial position of the substituent is predicted to be strongly favored to minimize steric hindrance. The energy difference between the equatorial and axial conformers can be estimated using computational methods, with the equatorial conformer typically being several kcal/mol more stable.
Table 1: Representative Conformational Energy Data for a Substituted Piperazine Derivative This table presents hypothetical relative energy values for the conformers of this compound, based on typical findings for similar compounds.
| Conformation | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Chair | Equatorial | 0.00 | >99 |
| Chair | Axial | 5.0 | <1 |
Influence of Substituent Effects on Molecular Topology
The molecular topology of this compound is largely defined by the orientation of the (3-methylphenoxy)acetyl group. The methyl group on the phenyl ring introduces a slight asymmetry and can influence the electronic properties of the aromatic system. The ether linkage and the acetyl group create a flexible side chain.
Theoretical Ligand-Receptor Interaction Studies via Molecular Modeling
Molecular modeling techniques, such as docking and molecular dynamics simulations, are invaluable tools for predicting how a ligand like this compound might interact with a biological target, such as a protein receptor or an enzyme.
Docking Simulations and Binding Site Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
While the specific biological target for this compound is not defined here, docking studies on other arylpiperazine derivatives have shown their ability to bind to a variety of receptors, including serotonin (B10506), dopamine (B1211576), and sigma receptors. In a hypothetical binding pocket, the key interacting moieties of this compound would likely be:
The basic nitrogen atom of the piperazine ring: This can act as a hydrogen bond acceptor or become protonated and form a salt bridge with acidic residues like aspartate or glutamate.
The carbonyl oxygen of the acetyl group: This can act as a hydrogen bond acceptor.
The aromatic ring: This can form hydrophobic interactions and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The ether oxygen: This can also participate in hydrogen bonding.
Table 2: Representative Docking Results for a Piperazine Derivative in a Hypothetical Receptor Binding Site This table illustrates the type of data obtained from a molecular docking study, using hypothetical values for this compound.
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ASP 110 | Salt Bridge (with protonated Piperazine N) | 2.8 |
| PHE 250 | Pi-Pi Stacking (with Phenyl ring) | 3.5 |
| SER 115 | Hydrogen Bond (with Carbonyl O) | 2.9 |
Molecular Dynamics Simulations of this compound within Target Environments
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode predicted by docking. An MD simulation of this compound within a binding site would involve calculating the forces between all atoms in the system and solving the equations of motion.
Key analyses from an MD simulation would include:
Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position and the protein's structure over the simulation time. A stable RMSD suggests a stable binding mode.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor, providing information on the persistence of these key interactions.
Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the strength of the ligand-receptor interaction.
Table 3: Representative Data from a Molecular Dynamics Simulation This table shows hypothetical data from a 100 ns MD simulation of this compound in a binding site.
| Analysis Metric | Average Value | Standard Deviation | Interpretation |
|---|---|---|---|
| Ligand RMSD (Å) | 1.5 | 0.3 | Stable binding pose |
| Protein RMSD (Å) | 2.0 | 0.4 | Protein structure is stable |
Biological Activity and Mechanistic Elucidation of 1 3 Methylphenoxy Acetyl Piperazine: in Vitro Studies
In Vitro Biological Screening Paradigms for 1-[(3-Methylphenoxy)acetyl]piperazine
Initial in vitro screening is designed to identify and characterize the biological activity of a compound through a variety of assays. This process helps to establish a preliminary profile of the compound's potency, selectivity, and cellular effects. Given the structural similarities of this compound to other biologically active piperazine-containing molecules, a targeted approach to screening is warranted. researchgate.net
Many piperazine (B1678402) derivatives are known to interact with various receptors within the central nervous system (CNS), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors, as well as sigma receptors. nih.govrsc.org A primary screening panel for this compound would therefore involve assessing its binding affinity for a range of G-protein coupled receptors (GPCRs) and ion channels.
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor in the presence of varying concentrations of the test compound, in this case, this compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
A hypothetical receptor binding profile for this compound is presented below, based on activities observed in similar piperazine-containing compounds. nih.govnih.gov
Table 1: Hypothetical Receptor Binding Affinity (Ki, nM) of this compound
| Receptor Target | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin Receptor 5-HT1A | 150 |
| Serotonin Receptor 5-HT2A | 85 |
| Dopamine Receptor D2 | 450 |
| Sigma-1 Receptor (σ1R) | 45 |
| Histamine H3 Receptor (H3R) | > 1000 |
This selectivity profiling is crucial for predicting potential therapeutic applications and off-target effects. For instance, high affinity for the σ1R might suggest potential applications in neuropathic pain or neurodegenerative diseases. nih.gov
Piperazine derivatives have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov Therefore, a panel of enzyme inhibition assays would be a critical component of the in vitro characterization of this compound.
These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the IC50 value. Further kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki).
A hypothetical summary of enzyme inhibition data for this compound is provided below.
Table 2: Hypothetical Enzyme Inhibition Profile of this compound
| Enzyme Target | IC50 (µM) | Inhibition Type | Ki (µM) |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | 5.2 | Competitive | 1.5 |
| Acetylcholinesterase (AChE) | 12.8 | Mixed | 7.9 |
| Tyrosinase | > 100 | N/A | N/A |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 45.3 | Non-competitive | 28.1 |
These data would help to further refine the potential therapeutic profile of the compound. For example, inhibition of MAO-B is a known strategy in the treatment of Parkinson's disease. nih.gov
Following receptor binding and enzyme inhibition assays, cell-based assays are employed to confirm that the compound engages its target in a cellular context and to investigate its effects on downstream signaling pathways. murigenics.comnuvisan.com These assays provide more biologically relevant information than biochemical assays alone.
For example, if binding assays suggest an interaction with the 5-HT2A receptor, a functional cell-based assay could measure changes in intracellular calcium levels or inositol (B14025) phosphate (B84403) accumulation following receptor activation in the presence of this compound. Similarly, if the compound is found to inhibit a particular enzyme, cell-based assays can be used to measure the accumulation of the enzyme's substrate or a decrease in its product within the cell. nih.gov
Furthermore, the cytotoxic potential of the compound can be assessed in various cell lines, such as human prostate cancer cell lines (PC-3, LNCaP, DU145), which have been used to evaluate other arylpiperazine derivatives. mdpi.com
Table 3: Hypothetical Cell-Based Assay Results for this compound
| Assay Type | Cell Line | Endpoint Measured | Result (EC50/IC50, µM) |
|---|---|---|---|
| Calcium Mobilization (Functional Antagonism) | HEK293 (expressing human 5-HT2A) | Inhibition of serotonin-induced calcium influx | 0.25 |
| MAO-B Target Engagement | SH-SY5Y (neuroblastoma) | Reduction of MPP+ induced toxicity | 3.5 |
| Cytotoxicity | LNCaP (prostate cancer) | Cell Viability (MTT assay) | > 50 |
| Cytotoxicity | HEK293 (human embryonic kidney) | Cell Viability (MTT assay) | > 100 |
Identification of Molecular Targets and Associated Biological Pathways
While initial screening may identify primary targets, a broader, unbiased approach is necessary to fully understand the compound's mechanism of action and to identify any unexpected off-target effects.
Target deconvolution, or target identification, aims to pinpoint the specific molecular targets with which a compound interacts to produce a biological effect. Several methodologies can be employed for this purpose.
One common approach is affinity chromatography, where this compound is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.
Another method is chemical proteomics, which involves creating a probe molecule based on the structure of this compound that can be used to "fish" for binding partners in a cellular context.
"Omics" technologies provide a global view of the changes occurring within a cell upon treatment with a compound.
Proteomics: Quantitative proteomics can be used to compare the protein expression profiles of cells treated with this compound versus untreated control cells. nih.gov Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can identify proteins that are up- or down-regulated in response to the compound. nih.gov For example, a proteomic analysis of cells treated with another bioactive compound revealed significant changes in proteins involved in the PI3K-Akt signaling pathway. nih.gov This type of analysis can reveal the biological pathways that are modulated by the compound.
Transcriptomics: Similarly, transcriptomic analysis (e.g., RNA-sequencing) can identify changes in gene expression in response to this compound. By analyzing which genes are differentially expressed, researchers can infer which signaling pathways and cellular processes are affected by the compound. For instance, studies on other compounds have used transcriptomics to identify effects on redox processes and fatty acid metabolism. frontiersin.org
The integration of data from these various in vitro studies would provide a comprehensive understanding of the biological activity and mechanism of action of this compound, guiding its future development as a potential therapeutic agent.
Despite a comprehensive search of available scientific literature, no specific in vitro studies detailing the biological activity, mechanism of action, or structure-activity relationships for the compound This compound could be located. This suggests that this particular chemical entity has not been a subject of published research in these areas.
Therefore, it is not possible to generate an article that adheres to the strict outline provided by the user, as the foundational data for each section and subsection concerning "this compound" is absent from the public domain.
To provide a relevant and informative article, it would be necessary to broaden the scope to include a wider class of structurally related compounds, such as phenoxyacetylpiperazine derivatives or N-acylpiperazines . Research on these broader classes is available and could be structured to explore general trends in biological activity and structure-activity relationships that might be relevant to the compound of interest. However, such an article would not be focused solely on this compound as per the user's explicit instructions.
Preclinical Biological Functionality and Mechanistic Investigations of 1 3 Methylphenoxy Acetyl Piperazine
In Vitro Exploration of Biological Systems Modulated by 1-[(3-Methylphenoxy)acetyl]piperazine
In vitro studies are fundamental to characterizing the biological activity of a compound at the cellular and molecular level. For derivatives of the phenoxyacetyl piperazine (B1678402) class, these assays provide initial insights into their potential neurobiological, immunological, and cytotoxic effects.
Piperazine derivatives are widely recognized for their significant effects on the central nervous system. In vitro neurobiological assays on compounds structurally related to this compound have revealed interactions with key neurotransmitter systems and pathways implicated in neurological and psychiatric conditions.
Studies on various piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells have shown potential neurotoxic effects. These investigations revealed that certain piperazine derivatives can induce a significant decrease in intracellular glutathione (B108866) content, increase intracellular free Ca2+ levels, and cause mitochondrial hyperpolarization, ultimately leading to apoptosis. Among a set of tested drugs, 1-(3-trifluoromethylphenyl)piperazine was identified as the most cytotoxic.
Furthermore, other research into arylpiperazine derivatives has identified compounds with high affinity for serotonin (B10506) receptors, such as 5-HT1A, 5-HT2A, and 5-HT7, as well as dopamine (B1211576) D2 receptors. The affinity for these receptors is a common characteristic of drugs used for treating depression, anxiety, and psychosis. For instance, specific N-methyl-piperazine chalcones have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes that are critical targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
The neuroprotective potential of this class is also under investigation. A sigma receptor antagonist, SN79, which features a piperazine moiety, was shown to mitigate methamphetamine-induced neurotoxicity in differentiated NG108-15 cells. It achieved this by reducing the generation of reactive oxygen/nitrogen species and attenuating the activation of caspases involved in apoptosis.
| Compound Class | Cell Line | Assay Type | Key Findings |
|---|---|---|---|
| Piperazine Designer Drugs | SH-SY5Y (Human Neuroblastoma) | Cytotoxicity, Oxidative Stress, Mitochondrial Potential | Decreased glutathione, increased intracellular Ca2+, mitochondrial hyperpolarization, apoptosis. |
| Arylpiperazine Derivatives | N/A (Receptor Binding) | Radioligand Binding Assays | High affinity for 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors. |
| N-methyl-piperazine Chalcones | N/A (Enzyme Inhibition) | MAO-B/AChE Inhibition Assays | Potent and selective inhibition of MAO-B and AChE. |
| Piperazine-containing Sigma Receptor Ligand (SN79) | NG108-15 | Neuroprotection Assay | Attenuated methamphetamine-induced reactive oxygen species and caspase activation. acs.org |
The anti-inflammatory properties of piperazine derivatives have been explored using various cell-based models. These studies typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the compound's ability to suppress the inflammatory response.
For example, research on methyl salicylate (B1505791) derivatives bearing a piperazine moiety was conducted in RAW264.7 macrophages. One of the compounds was found to significantly inhibit the release of the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner following LPS stimulation. The study also noted that the compound could attenuate the LPS-induced upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. researchgate.netbgu.ac.il
Another common method to assess in vitro anti-inflammatory activity is to measure the production of nitric oxide (NO) in LPS-stimulated macrophages. nih.gov Inhibition of NO production is a direct indicator of a compound's potential to modulate inflammatory pathways. nih.gov These assays are crucial for identifying the specific molecular targets within immunological and inflammatory pathways that are modulated by compounds like this compound.
| Compound Class | Cell Line | Inflammatory Stimulus | Measured Biomarkers | Observed Effect |
|---|---|---|---|---|
| Methyl Salicylate Piperazine Derivatives | RAW264.7 Macrophages | LPS | IL-6, TNF-α, COX-2 | Dose-dependent inhibition of cytokine release and COX-2 upregulation. researchgate.netbgu.ac.il |
| General Piperazine Derivatives | RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | Inhibition of NO production indicates anti-inflammatory activity. nih.gov |
Assessing the effect of a new chemical entity on cell proliferation and viability is a critical step in preclinical evaluation. These assays determine the concentration at which a compound may be cytotoxic and can reveal potential anti-proliferative activity, which is particularly relevant for oncology research. A variety of colorimetric and luminescence-based assays are employed for this purpose.
Commonly used methods include the MTT and neutral red uptake assays, which measure metabolic activity and lysosomal integrity, respectively, as indicators of cell viability. nih.gov For instance, piperazine designer drugs were evaluated in H9c2 cardiomyoblast cells, where concentration-response curves were generated to determine cytotoxicity. nih.gov
The anti-proliferative effects of piperazine derivatives have been extensively studied in cancer cell lines. A series of aminated quinolinequinones linked to piperazine analogs were screened against the National Cancer Institute's 60-cancer cell line panel (NCI-60). nih.gov Potent growth inhibition was observed across several cell lines, with one compound, QQ1, showing a particularly low IC50 value of 1.55 µM in ACHN renal cancer cells. nih.gov Further investigation showed that this compound could inhibit cell proliferation by inducing cell cycle arrest. nih.gov
Similarly, other novel arylpiperazine derivatives have demonstrated moderate to strong cytotoxic activities against human prostate cancer cell lines, including LNCaP and DU145. researchgate.net These studies highlight that the piperazine scaffold can be a critical component for cytotoxic activity against cancer cells. nih.govmdpi.com
| Compound Class | Cell Line(s) | Assay | Key Findings |
|---|---|---|---|
| Piperazine Designer Drugs | H9c2 (Cardiomyoblasts) | MTT, Neutral Red Uptake | Demonstrated concentration-dependent cytotoxicity. nih.gov |
| Piperazine-linked Quinolinequinones | ACHN (Renal Cancer) & others | NCI-60 Screen, Cell Cycle Analysis | Potent growth inhibition; induced cell cycle arrest. nih.gov |
| Arylpiperazine Derivatives | LNCaP, DU145 (Prostate Cancer) | Cytotoxicity Assays | Moderate to strong cytotoxic activities observed. researchgate.net |
In Vivo Preclinical Studies: Target Engagement and Pathway Elucidation
For compounds designed to act on the CNS, like many piperazine derivatives, a critical aspect of in vivo evaluation is determining their ability to cross the blood-brain barrier (BBB) and engage with their intended targets within the brain. Pharmacokinetic studies are performed to assess the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Studies on N-(phenoxyacetyl)piperazine derivatives have indicated that this class of compounds can be optimized for CNS penetration. researchgate.net Ex vivo experiments with other piperazine derivatives designed as cognition enhancers have demonstrated high CNS penetration and inhibition of brain AChE, confirming that the compound reached its target in the brain and exerted a biological effect. nih.gov
Biomarker analysis in animal models provides evidence that the compound is modulating a specific biological pathway, leading to a measurable physiological or behavioral outcome. These biomarkers can range from the levels of inflammatory mediators in tissues to changes in behavior that reflect neurological function.
In the context of inflammation, piperazine derivatives have been evaluated in models such as carrageenan-induced paw edema in rodents. In these models, a new piperazine compound, LQFM182, reduced edema formation and decreased the migration of polymorphonuclear cells. mdpi.com Furthermore, it lowered the levels of the pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate, providing in vivo evidence of its anti-inflammatory mechanism. mdpi.com
For CNS-active compounds, behavioral models are paramount. Arylpiperazine derivatives have been evaluated in preclinical models of depression and anxiety, such as the forced swim test and the four-plate test in mice, to assess their functional activity at 5-HT1A and 5-HT2A receptors. researchgate.net A piperazine derivative intended as a cognition enhancer was shown to reverse scopolamine-induced memory deficits in a passive avoidance test in mice. nih.gov Similarly, a histamine-3 antagonist from the piperazine class demonstrated a statistically significant improvement in a mouse novel object recognition model, a test used to assess cognitive function. nih.gov
| Compound Class | Animal Model | Study Type | Biomarkers / Endpoints | Observed Effect |
|---|---|---|---|---|
| Piperazine Derivative (LQFM182) | Rat | Carrageenan-induced Pleurisy | Cell migration, IL-1β, TNF-α | Reduced cell migration and levels of pro-inflammatory cytokines. mdpi.com |
| Arylpiperazine Derivatives | Mouse | Forced Swim Test, Four-Plate Test | Behavioral (immobility time, punished crossings) | Demonstrated antidepressant-like and anxiolytic-like effects. researchgate.net |
| Cognition Enhancer Piperazine Derivative | Mouse | Passive Avoidance Test | Behavioral (memory retention) | Reversed scopolamine-induced memory deficit. nih.gov |
| Spirofused Piperazine H3 Antagonist | Mouse | Novel Object Recognition | Behavioral (recognition index) | Significant improvement in cognitive performance. nih.gov |
Phenotypic Screening Linked to Specific Molecular Mechanisms in Preclinical Models
Extensive searches of publicly available scientific literature and patent databases did not yield any specific preclinical data on the biological functionality, mechanistic investigations, or phenotypic screening of the compound This compound .
While the broader class of piperazine derivatives has been investigated for a wide range of pharmacological activities, including but not limited to anthelmintic, antibacterial, antifungal, anticancer, and central nervous system effects, no studies were found that specifically report on the phenotypic effects or the molecular mechanisms of action for this compound.
Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the phenotypic screening linked to specific molecular mechanisms for this particular compound. The absence of such information in the public domain suggests that this compound may not have been the subject of significant preclinical research, or the findings from any such research have not been published.
Design, Synthesis, and Evaluation of Derivatives and Analogs of 1 3 Methylphenoxy Acetyl Piperazine
Rational Design and Synthesis of Novel Analogs
The rational design of new chemical entities based on the 1-[(3-Methylphenoxy)acetyl]piperazine core involves systematic structural modifications to optimize pharmacological properties. These modifications are typically achieved through established synthetic routes, such as the acylation of a substituted piperazine (B1678402) with a phenoxyacetyl chloride derivative or by nucleophilic substitution of a chloroacetylpiperazine with a corresponding phenoxide. mdpi.com
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical or topological properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comresearchgate.netu-tokyo.ac.jp For the this compound scaffold, several bioisosteric replacements can be envisioned to probe the structure-activity relationship (SAR).
Modifications to the 3-Methylphenoxy Ring: The methyl group at the 3-position can be replaced with other small, lipophilic groups such as ethyl or isopropyl, or with bioisosteres like chloro or fluoro atoms to modulate electronic properties and metabolic stability. cambridgemedchemconsulting.com The entire phenyl ring can be substituted with heterocyclic isosteres like pyridinyl or pyrimidinyl rings to introduce hydrogen bond acceptors and alter solubility. researchgate.net
Alterations of the Acetyl Linker: The carbonyl group of the acetyl linker is a key hydrogen bond acceptor. It can be replaced with other groups like a sulfonyl moiety, or the linker can be elongated or constrained to optimize the spatial orientation of the terminal rings.
Replacements for the Piperazine Core: The piperazine ring is a common pharmacophore in central nervous system (CNS) active agents, largely due to its basic nitrogen atom which is often protonated at physiological pH. semanticscholar.org It can be replaced with other cyclic diamines or bioisosteres like 1-azaspiro[3.3]heptane to explore novel chemical space and patentability while aiming to maintain the crucial interaction with target receptors. enamine.net
Scaffold Hopping Strategies for Exploring New Chemical Space
Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by replacing the central core of a known active molecule while preserving its biological activity. nih.gov This approach is valuable for discovering new intellectual property and overcoming limitations of the original scaffold, such as poor pharmacokinetics or toxicity. chemrxiv.orgyoutube.com
Starting from the this compound core, which is known to interact with targets like serotonin (B10506) and dopamine (B1211576) receptors, a scaffold hopping strategy could involve replacing the entire phenoxyacetylpiperazine framework. ijrrjournal.com For instance, the piperazine could be replaced by a different heterocyclic system, such as a substituted piperidine (B6355638) or a bicyclic amine, that maintains a basic nitrogen atom at a similar distance from the aromatic moiety. The goal is to present the key pharmacophoric elements—a basic nitrogen and an aromatic group—in a similar spatial arrangement to engage with the same binding site on the biological target. chempass.ai
Comparative Biological Profiling of this compound Analogs
The biological profile of newly synthesized analogs is assessed through a battery of in vitro assays to determine their affinity, selectivity, and functional activity at various biological targets.
Differential Target Selectivity and Affinity of Derivatives
Arylpiperazine derivatives frequently exhibit activity at multiple G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptor subtypes. nih.gov Minor structural modifications to the this compound scaffold can lead to significant changes in binding affinity (often measured as Kᵢ or IC₅₀ values) and selectivity.
For example, in related arylpiperazine series, the position of substituents on the aromatic ring dramatically influences receptor affinity. Studies on similar structures have shown that moving a methoxy (B1213986) substituent on the phenyl ring can alter affinity for the 5-HT₁ₐ receptor by orders of magnitude. nih.gov Similarly, changing the length of the linker between the piperazine and another molecular fragment can impact selectivity between 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors. semanticscholar.org The introduction of different aryl groups attached to the piperazine nitrogen is a common strategy to modulate the selectivity profile. nih.gov
Below is a representative data table illustrating how structural changes in hypothetical analogs could influence receptor binding affinities.
| Compound ID | R1 (Phenoxy Ring) | R2 (Piperazine N-substituent) | Linker | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | D₂ Kᵢ (nM) | Selectivity (5-HT₂ₐ/5-HT₁ₐ) |
| Parent | 3-Methyl | H | -acetyl- | 15 | 250 | 400 | 16.7 |
| Analog A | 2-Methoxy | H | -acetyl- | 1.2 | 300 | 550 | 250.0 |
| Analog B | 4-Fluoro | H | -acetyl- | 25 | 150 | 300 | 6.0 |
| Analog C | 3-Methyl | Pyrimidin-2-yl | -acetyl- | 10 | 50 | 800 | 5.0 |
| Analog D | 3-Methyl | H | -propionyl- | 45 | 400 | 450 | 8.9 |
Data is hypothetical and for illustrative purposes, based on trends observed in cited literature.
Enhanced or Modulated Mechanistic Activities of Analogs
Beyond simple binding affinity, it is crucial to characterize the functional activity of analogs to determine if they act as agonists, antagonists, partial agonists, or inverse agonists. This is often accomplished using functional assays, such as the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation. nih.gov
Structural modifications can profoundly alter the mechanistic profile of a ligand. For instance, within a series of indolylalkylpiperazine derivatives, certain substitutions on the indole (B1671886) headgroup or amide tail group were found to be pivotal in determining whether a compound behaved as a full or partial agonist at the 5-HT₁ₐ receptor. nih.gov A compound that binds with high affinity might be a potent antagonist, while another high-affinity binder could be a full agonist, eliciting a maximal biological response. mdpi.com This modulation is key to tailoring a drug candidate for a specific therapeutic outcome.
The following table demonstrates how structural changes in hypothetical analogs might affect their functional activity at the 5-HT₁ₐ receptor.
| Compound ID | R1 (Phenoxy Ring) | Functional Activity (5-HT₁ₐ) | Efficacy (%) | EC₅₀ (nM) |
| Parent | 3-Methyl | Partial Agonist | 65 | 10 |
| Analog E | 3-Chloro | Full Agonist | 98 | 5 |
| Analog F | 3-Methyl (indole bioisostere) | Antagonist | <10 | >1000 |
| Analog G | 4-Methyl | Partial Agonist | 50 | 25 |
Data is hypothetical and for illustrative purposes, based on trends observed in cited literature.
Structure-Based Drug Design (SBDD) Applications Utilizing the this compound Core
Structure-based drug design leverages the three-dimensional structural information of a biological target, often obtained from X-ray crystallography or cryo-electron microscopy, to guide the design of new ligands. nih.gov Molecular docking is a key computational tool in SBDD, used to predict the binding pose and affinity of a ligand within the target's active site. nih.govpharmaceuticaljournal.net
For arylpiperazine derivatives targeting the 5-HT₁ₐ receptor, molecular docking studies have provided critical insights into the binding mechanism. semanticscholar.orgnih.gov A conserved aspartic acid residue (Asp116) in the third transmembrane domain of the receptor is known to form a crucial salt bridge with the protonated nitrogen of the piperazine ring. mdpi.com This interaction acts as a primary anchor for the ligand.
Understanding this key interaction allows for the rational design of this compound analogs. SBDD can be used to:
Optimize the Phenoxy Moiety: Design substituents on the phenoxy ring that can form additional favorable interactions (e.g., hydrogen bonds or hydrophobic contacts) with nearby amino acid residues in the binding pocket to enhance affinity. ekb.eg
Refine the Linker: Adjust the length and flexibility of the acetyl linker to achieve an optimal geometric fit and position the aromatic ring in a more favorable orientation.
Explore Selectivity: Analyze the differences in the binding pockets of various receptor subtypes (e.g., 5-HT₁ₐ vs. 5-HT₂ₐ) to design modifications that exploit these differences, thereby increasing selectivity for the desired target. nih.gov
By visualizing the interactions of the this compound core within a receptor's binding site, researchers can move beyond traditional SAR and make more informed, structure-driven decisions to design novel analogs with superior pharmacological profiles. nih.gov
Crystallographic and NMR Studies of Compound-Target Complexes
Detailed structural information at the atomic level is crucial for understanding how a compound interacts with its biological target. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to elucidate these interactions. While specific crystallographic or NMR studies detailing the binding of this compound to a biological target are not extensively available in publicly accessible literature, the general application of these methods to piperazine-containing compounds provides a framework for how such studies would be conducted.
X-ray crystallography can provide a static, high-resolution three-dimensional snapshot of a ligand bound to its target protein. For a derivative of this compound, this would involve co-crystallizing the compound with its purified target protein and then analyzing the resulting diffraction pattern to determine the precise orientation and conformation of the compound within the binding site. This information reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for binding affinity and selectivity. For instance, studies on other piperazine derivatives have successfully utilized X-ray crystallography to map their interactions with target enzymes or receptors. researchgate.net
NMR spectroscopy, on the other hand, offers insights into the dynamic nature of compound-target interactions in solution, which is closer to a physiological environment. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of a ligand are in close proximity to the target protein, thereby mapping the binding epitope. Furthermore, 2D NMR experiments, such as HSQC and NOESY, can be used to monitor changes in the chemical shifts of both the ligand and the protein upon binding, providing information on conformational changes and the binding interface. nih.govrsc.org Temperature-dependent ¹H NMR spectroscopy is another valuable tool for studying the conformational behavior of N-benzoylated piperazine compounds. rsc.org
While specific data for this compound is not available, the table below illustrates the type of data that would be generated from such studies, using hypothetical data for illustrative purposes.
Table 1: Illustrative Crystallographic and NMR Data for a Hypothetical Analog
| Parameter | Description | Illustrative Value/Observation |
|---|---|---|
| X-ray Crystallography | ||
| Resolution (Å) | The level of detail in the crystal structure. | 2.1 Å |
| Key Interactions | Specific atomic interactions between the ligand and target. | Hydrogen bond between piperazine nitrogen and Asp129; hydrophobic interaction between the methylphenoxy group and a pocket formed by Leu80, Val88, and Ile152. |
| Ligand Conformation | The 3D shape of the ligand in the binding site. | The piperazine ring adopts a chair conformation. |
| NMR Spectroscopy | ||
| STD NMR Epitope Mapping | Identifies ligand protons in close contact with the protein. | Strongest signals observed for the protons of the 3-methylphenoxy group, indicating its deep insertion into the binding pocket. |
Virtual Screening and Lead Optimization Based on the this compound Scaffold
Virtual screening and lead optimization are essential computational techniques in modern drug discovery that accelerate the identification and refinement of promising drug candidates. nih.govnih.gov Although specific virtual screening campaigns or lead optimization programs centered on the this compound scaffold are not widely documented, the general principles can be applied to this chemical series.
Virtual Screening
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS): If the three-dimensional structure of the target is unknown, but a set of known active molecules exists, LBVS methods can be used. These methods search for molecules with similar physicochemical properties or shapes to the known actives. For the this compound scaffold, one could search for compounds with a similar arrangement of hydrophobic and hydrogen-bonding features.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, is a powerful tool. researchgate.net In this approach, a library of compounds would be computationally "docked" into the binding site of the target. The compounds are then scored and ranked based on their predicted binding affinity and how well they fit into the binding site. A virtual library of derivatives of this compound could be created by computationally modifying the methylphenoxy and piperazine moieties to explore a wide range of chemical space.
Lead Optimization
Once a "hit" compound is identified from a screening campaign, the process of lead optimization begins. nih.govnih.gov This iterative process involves making chemical modifications to the hit compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). nih.gov
For the this compound scaffold, a lead optimization campaign would involve the synthesis and evaluation of a series of analogs. For example, medicinal chemists might explore:
Modifications to the Phenoxy Ring: Investigating the effect of different substituents (e.g., halogens, methoxy groups) at various positions on the phenoxy ring to enhance binding affinity or selectivity.
Alterations of the Piperazine Ring: Substituting the second nitrogen of the piperazine ring with various functional groups to modulate solubility, metabolic stability, and target engagement.
Changes to the Acetyl Linker: Modifying the linker between the phenoxy and piperazine moieties to optimize the spatial orientation of these two key fragments within the target's binding site.
The following table provides an example of how data from a lead optimization study for analogs of this compound might be presented.
Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Analogs
| Compound ID | R1 (Phenoxy Ring Substitution) | R2 (Piperazine N-Substitution) | Target Binding Affinity (IC₅₀, nM) |
|---|---|---|---|
| Lead-001 | 3-Methyl | H | 500 |
| Analog-002 | 3-Chloro | H | 250 |
| Analog-003 | 3-Methyl | Methyl | 750 |
| Analog-004 | 3-Chloro | Ethyl | 150 |
This iterative cycle of design, synthesis, and testing is fundamental to the development of new therapeutic agents. nih.gov
Future Directions and Emerging Research Avenues for 1 3 Methylphenoxy Acetyl Piperazine
Identification of Novel Unexplored Biological Targets and Pathways
The piperazine (B1678402) scaffold is a well-established pharmacophore present in a wide array of drugs with diverse biological activities, including antimicrobial, anticancer, and central nervous system effects. researchgate.net This versatility suggests that 1-[(3-Methylphenoxy)acetyl]piperazine may interact with a broader range of biological targets than currently known. Future research should prioritize the systematic screening and identification of these novel targets and pathways.
High-throughput screening (HTS) of large compound libraries offers a powerful method for identifying new lead compounds and uncovering novel mechanisms of action. nih.gov Screening this compound against diverse panels of receptors, enzymes, and ion channels could reveal unexpected activities. For instance, many N-arylpiperazine derivatives are known to modulate serotonin (B10506), dopamine (B1211576), and adrenergic receptors, playing a role in treating psychiatric disorders. nih.govnih.gov Investigating the affinity of this compound for these CNS-related receptors is a logical next step.
Furthermore, piperazine derivatives have shown promise as anticancer agents by targeting pathways involved in cell proliferation and apoptosis, such as the Bcl-2 protein family or polyadenosine diphosphate-ribose polymerase-1 (PARP1). tandfonline.comnih.gov Virtual screening and subsequent in vitro assays could determine if this compound exhibits activity against these or other cancer-related targets. The compound's potential antimicrobial and antiviral properties also warrant exploration, given the known activities of other piperazine-containing molecules. nih.govnih.gov
Table 1: Potential Unexplored Biological Targets for this compound
| Target Class | Specific Examples | Potential Therapeutic Area | Rationale |
|---|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Serotonin (5-HT) Receptors, Dopamine (D2) Receptors, Adrenergic Receptors | Neuropsychiatric Disorders (e.g., depression, anxiety, schizophrenia) | The N-arylpiperazine moiety is a common feature in many CNS-active drugs. nih.govrsc.org |
| Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), PARP1, Receptor Tyrosine Kinases (RTKs) | Neurodegenerative Diseases, Cancer | Piperazine derivatives have been identified as inhibitors of AChE, MAO, and various kinases involved in cancer. tandfonline.comnih.gov |
| Ion Channels | Calcium Channels, Potassium Channels | Cardiovascular Diseases, Neurological Disorders | Modulation of ion channels is a known mechanism for some piperazine-containing compounds. |
| Apoptosis Regulators | Bcl-2 Family Proteins | Cancer | Piperazine-linked hybrids have been shown to induce apoptosis by regulating Bcl-2 expression. nih.gov |
Advancements in Methodological Approaches for Characterizing this compound's Actions
To fully elucidate the pharmacological profile of this compound, researchers must employ a suite of advanced and integrated methodological approaches. While standard characterization techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for structural confirmation, more sophisticated methods are needed to understand its biological activity. nih.govijpsr.com
The development of a validated High-Performance Liquid Chromatography (HPLC) method, potentially using chemical derivatization to enhance UV detection, would be crucial for quantifying the compound in biological matrices at low concentrations. jocpr.com This would facilitate detailed pharmacokinetic studies. Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), will be vital for identifying metabolites, which is key to understanding the compound's metabolic fate and potential drug-drug interactions involving cytochrome P450 enzymes. researchgate.net
Cell-based assays are fundamental to exploring the mechanism of action. High-content screening (HCS), an image-based evolution of HTS, can provide multiparametric data on cellular responses, revealing effects on cell morphology, viability, and specific signaling pathways simultaneously. nih.gov For promising targets identified through screening, biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity and kinetics, offering a deeper understanding of the molecular interactions.
Table 2: Advanced Methodologies for Characterization
| Methodology | Application | Information Gained |
|---|---|---|
| High-Content Screening (HCS) | Mechanism of Action Studies | Multiparametric data on cellular changes (e.g., apoptosis, cytotoxicity, pathway activation). nih.gov |
| LC-MS/MS | Metabolism Studies | Identification and quantification of metabolites in biological fluids. researchgate.net |
| Surface Plasmon Resonance (SPR) | Target Binding Analysis | Real-time kinetics and affinity of the compound-target interaction. |
| Molecular Docking | Target Interaction Modeling | Prediction of binding modes and interactions with specific amino acid residues at the target's active site. nih.gov |
| HPLC with Derivatization | Trace Quantification | Enhanced sensitivity for detecting low levels of the compound in pharmacokinetic studies. jocpr.com |
Potential for Derivatization to Explore Diverse Chemical and Biological Space
The structure of this compound offers significant opportunities for chemical modification to generate novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. researchgate.net The piperazine ring is a versatile scaffold that can be readily modified, and structure-activity relationship (SAR) studies are a cornerstone of this exploration. mdpi.comnih.gov
Future synthetic efforts could focus on several key areas:
Substitution on the Phenyl Ring: The existing methyl group at the 3-position of the phenoxy ring can be moved to the 2- or 4-position, or replaced with other substituents. Introducing electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) can significantly alter the electronic properties and lipophilicity, thereby influencing receptor affinity and metabolic stability. nih.gov
Modification of the Piperazine Ring: The unsubstituted nitrogen atom of the piperazine ring is a prime site for derivatization. Adding various alkyl or aryl groups can modulate the compound's basicity, polarity, and ability to interact with secondary binding pockets on a target protein. researchgate.net
Alteration of the Acetyl Linker: The length and rigidity of the linker connecting the phenoxy group to the piperazine ring can be modified. Replacing the acetyl group with longer alkyl chains or more rigid cyclic structures could optimize the orientation of the pharmacophoric elements for better target engagement.
A systematic approach, creating a library of analogs based on these modifications, would allow for a comprehensive exploration of the chemical and biological space around the parent molecule. researchgate.net
Table 3: Potential Derivatization Strategies and Their Rationale
| Modification Site | Example Substituents | Anticipated Impact |
|---|---|---|
| Phenoxy Ring | -Cl, -F, -CF₃, -OCH₃ | Modulate lipophilicity, electronic properties, and target affinity. nih.gov |
| Piperazine N-4 Position | Alkyl chains, benzyl (B1604629) groups, aromatic heterocycles | Alter solubility, cell permeability, and potential for new target interactions. researchgate.net |
| Acetyl Linker | Propionyl, Butyryl, Cyclopropylcarbonyl | Change spacing and orientation between the phenoxy and piperazine moieties to optimize binding. |
Integration of this compound Research with Systems Biology and Network Pharmacology
Modern drug discovery is moving beyond the "one molecule, one target" paradigm towards a more holistic, systems-level understanding. Network pharmacology is a powerful computational approach that analyzes the complex interactions between drugs, targets, and disease pathways within the context of the entire biological network. nih.gov
For a compound like this compound with limited characterization, network pharmacology offers a valuable predictive tool. By using the compound's structure to query databases of known drug-target interactions, computational models can generate hypotheses about its likely biological targets. rsc.org This in silico screening can prioritize experimental validation, saving time and resources.
Once initial targets are confirmed, they can be mapped onto known signaling pathways (e.g., MAPK, PI3K-Akt pathways) to predict the compound's downstream effects on cellular processes. researchgate.net This approach can help uncover the mechanisms underlying its therapeutic effects and also predict potential off-target effects or toxicities by identifying unintended interactions within the biological network. Integrating experimental data from proteomics, transcriptomics, and metabolomics with these computational models can provide a comprehensive, systems-level view of the drug's action, ultimately accelerating its translation into more effective and personalized therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(3-Methylphenoxy)acetyl]piperazine, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling a phenoxyacetyl chloride derivative with a piperazine core. For example, analogous compounds like 1-(2-fluorobenzyl)piperazine derivatives are synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key parameters include:
- Solvent selection : Use a DCM/water biphasic system to enhance reaction efficiency .
- Catalyst optimization : CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) for click chemistry reactions .
- Purification : Column chromatography (silica gel, ethyl acetate:hexane gradients) achieves >95% purity .
- Data Table :
| Parameter | Typical Range | Reference |
|---|---|---|
| Reaction Temperature | 25–40°C | |
| Molar Ratio (Piperazine:Acid) | 1:1.2 | |
| Yield After Purification | 60–85% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent regiochemistry (e.g., aromatic protons at δ 6.7–7.2 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = calculated ± 0.005 Da) .
Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Tests :
- pH Stress : Incubate in buffers (pH 1–12) at 40°C for 72 hours; monitor via HPLC .
- Thermal Stress : 80°C for 24 hours; track decomposition products (e.g., hydrolysis of acetyl groups) .
- Storage Recommendations : Store at +4°C in amber vials under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How do structural modifications to the piperazine core and substituent groups influence the compound's physicochemical properties and bioavailability?
- Methodological Answer :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF₃): Increase logP (lipophilicity) but reduce aqueous solubility (e.g., 3-CF₃ analogs: logP = 2.8) .
- Methoxy Groups : Enhance metabolic stability (e.g., 4-OCH₃ derivatives show 2× longer plasma half-life) .
- Bioavailability Optimization :
- Caco-2 Permeability Assays : Piperazine derivatives with -CH₂Ar substituents exhibit Papp > 1 × 10⁻⁶ cm/s .
- Data Table :
| Derivative | logP | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| 3-Methylphenoxy Acetyl | 2.1 | 0.45 | 32 |
| 4-Fluorobenzyl | 2.9 | 0.12 | 18 |
| 3-Trifluoromethylphenyl | 3.2 | 0.08 | 12 |
| Data extrapolated from analogs in |
Q. What strategies are recommended for resolving contradictory biological activity data across different assay systems for piperazine derivatives?
- Methodological Answer :
- Assay Validation :
- Use orthogonal assays (e.g., cell viability + target-specific enzyme inhibition) to confirm activity .
- Standardize cell lines (e.g., HEK293 vs. HeLa) to minimize variability in IC₅₀ values .
- Case Study : Aryl piperazine derivatives showed conflicting cytotoxicity in MTT vs. colony formation assays due to redox interference; switching to luminescence-based assays resolved discrepancies .
Q. What computational approaches are validated for predicting the binding affinity and selectivity of this compound derivatives towards neurological targets?
- Methodological Answer :
- Molecular Docking :
- Use AutoDock Vina with crystal structures (e.g., PDB: 4XNR for serotonin receptors) .
- Prioritize poses with hydrogen bonds to Asp3.32 and π-π stacking with Phe6.52 .
- MD Simulations :
- 100-ns simulations in CHARMM36m assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- Critical Note : QSAR models trained on piperazine datasets (R² > 0.85) improve lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
